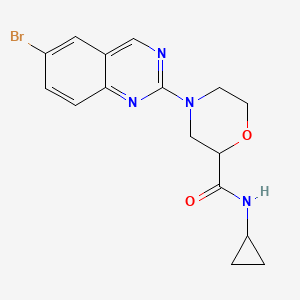![molecular formula C16H21BrN2O B15121735 N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a 4-bromophenylmethyl group and a cyclopropanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-bromobenzyl chloride with piperidine under basic conditions to form the 4-bromophenylmethylpiperidine intermediate.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced by reacting the piperidine intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as scaling up the reactions in larger reactors with precise control over temperature and pressure.
化学反应分析
Types of Reactions
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the cyclopropane moiety.
Hydrolysis: The amide bond in the cyclopropanecarboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the piperidine ring or cyclopropane moiety.
Reduction: Reduced forms of the piperidine ring or cyclopropane moiety.
Hydrolysis: Cyclopropanecarboxylic acid and the corresponding amine.
科学研究应用
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A similar compound with the bromine atom in the meta position on the phenyl ring.
N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A compound with a chlorine atom instead of bromine on the phenyl ring.
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A compound with a fluorine atom instead of bromine on the phenyl ring.
Uniqueness
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of the 4-bromophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogues. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H21BrN2O |
|---|---|
分子量 |
337.25 g/mol |
IUPAC 名称 |
N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21BrN2O/c17-14-7-3-12(4-8-14)10-19-9-1-2-15(11-19)18-16(20)13-5-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,18,20) |
InChI 键 |
NPGTVLNLGRBPMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![8-bromo-4-{[(3-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15121661.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)

![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
